N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide
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Overview
Description
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a fluorophenyl group, a methylimidazo[1,2-a]pyridine core, and a dimethoxybenzamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide typically involves multi-step reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde or ketone.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the imidazo[1,2-a]pyridine core using a palladium catalyst.
Attachment of the dimethoxybenzamide moiety: This can be accomplished through an amide coupling reaction, where the imidazo[1,2-a]pyridine derivative is reacted with 2,3-dimethoxybenzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact pathways and targets depend on the specific biological context and the disease being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(2-fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine
- 4-hydroxy-2-quinolones
- Pyrrolidine derivatives
Uniqueness
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of the fluorophenyl group and the dimethoxybenzamide moiety contributes to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3/c1-14-11-12-27-19(13-14)25-20(15-7-9-16(24)10-8-15)22(27)26-23(28)17-5-4-6-18(29-2)21(17)30-3/h4-13H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTLZXPRLOSSKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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